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Core Science & Biosynthesis

Exploratory

The Advent of Disuccinimidyl Sulfoxide (DSSO): A Technical Guide to a Novel Crosslinking Agent in Proteomics

For Researchers, Scientists, and Drug Development Professionals The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and the development of novel therapeutics. Chemical cros...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and the development of novel therapeutics. Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for identifying interacting proteins and mapping their interaction interfaces. This guide provides an in-depth look at a significant advancement in this field: the novel, mass spectrometry (MS)-cleavable crosslinking agent, Disuccinimidyl Sulfoxide (DSSO).

Introduction to DSSO: Overcoming the Complexity of XL-MS

Traditional crosslinking agents create a permanent covalent bond between interacting amino acid residues. While effective at capturing interactions, the resulting crosslinked peptides are often difficult to identify using standard proteomics software due to the combinatorial complexity of potential peptide pairs. DSSO was developed to address this challenge. It is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker that primarily targets lysine residues. The key innovation of DSSO lies in its sulfoxide-containing spacer arm, which is cleavable by collision-induced dissociation (CID) within the mass spectrometer.[1][2]

This MS-cleavability significantly simplifies data analysis. During tandem mass spectrometry (MS/MS), the DSSO crosslinker fragments in a predictable manner, releasing the individual peptides. These liberated peptides can then be subjected to further fragmentation (MS³) to determine their sequences. This multi-stage fragmentation strategy allows for the confident identification of the crosslinked peptides and the precise localization of the crosslinked residues.[1]

Advantages of DSSO in Proteomics Research

The unique properties of DSSO offer several advantages for studying protein interactions:

  • Simplified Data Analysis: The MS-cleavable nature of DSSO allows for the use of standard database search algorithms for peptide identification, streamlining the data analysis workflow.[1]

  • Increased Confidence in Identification: The characteristic fragmentation pattern of DSSO provides a unique signature that aids in the confident identification of crosslinked peptides.[3]

  • Broad Applicability: As a lysine-reactive crosslinker, DSSO can be used to study a wide range of protein complexes, given the high abundance of lysine residues on protein surfaces.[4]

  • In Vivo Crosslinking Potential: The membrane-permeable nature of related MS-cleavable crosslinkers has enabled the study of protein interactions within living cells, providing a snapshot of the cellular interactome in its native context.[5]

Quantitative Data on DSSO Performance

The efficacy of a crosslinking agent is determined by its ability to successfully identify crosslinked peptides. The following table summarizes representative quantitative data from studies utilizing DSSO and similar MS-cleavable crosslinkers.

MetricValue/RangeReference Protein/SystemCitation
Identified Inter-protein Crosslinks 1,611Drosophila embryogenesis[3]
Identified Intra-protein Crosslinks 5,825Drosophila embryogenesis[3]

Experimental Protocol: In Vitro Crosslinking of a Protein Complex with DSSO

This protocol provides a general workflow for the in vitro crosslinking of a purified protein complex using DSSO, followed by sample preparation for mass spectrometry analysis.

Materials:

  • Purified protein complex in a suitable buffer (e.g., HEPES, PBS)

  • DSSO (e.g., from Thermo Fisher Scientific)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic Acid

  • C18 desalting spin columns

Procedure:

  • DSSO Stock Solution Preparation: Prepare a fresh 10 mM stock solution of DSSO in anhydrous DMSO immediately before use.

  • Crosslinking Reaction:

    • To your purified protein complex (e.g., 1 mg/mL in HEPES buffer), add the DSSO stock solution to a final concentration of 1-2 mM.

    • Incubate the reaction mixture for 30-60 minutes at room temperature with gentle agitation.

  • Quenching: Stop the crosslinking reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Reduction and Alkylation:

    • Add urea to a final concentration of 8 M to denature the proteins.

    • Add DTT to a final concentration of 5 mM and incubate for 30 minutes at 37°C to reduce disulfide bonds.

    • Add IAA to a final concentration of 15 mM and incubate for 30 minutes at room temperature in the dark to alkylate cysteine residues.

  • Proteolytic Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the digest with formic acid to a final concentration of 0.1%.

    • Desalt the peptide mixture using a C18 spin column according to the manufacturer's instructions.

    • Dry the eluted peptides in a vacuum centrifuge.

  • Mass Spectrometry Analysis:

    • Reconstitute the dried peptides in 0.1% formic acid.

    • Analyze the sample by LC-MS/MS on a high-resolution mass spectrometer capable of MS³ fragmentation.

Visualizing the DSSO XL-MS Workflow

The following diagrams illustrate the key processes involved in a DSSO crosslinking experiment.

DSSO_Mechanism cluster_reaction Crosslinking Reaction cluster_ms Mass Spectrometry Analysis ProteinA Protein A (with Lysine) DSSO DSSO ProteinA->DSSO reacts with Crosslinked_Complex Covalently Linked Protein Complex ProteinB Protein B (with Lysine) DSSO->ProteinB reacts with Digestion Tryptic Digestion Crosslinked_Complex->Digestion LC_MS LC-MS Analysis (MS1) Digestion->LC_MS MS2 MS/MS (CID) Cleavage of DSSO LC_MS->MS2 MS3 MS³ Analysis MS2->MS3 Peptide_ID Peptide Identification MS3->Peptide_ID

Caption: The DSSO crosslinking and mass spectrometry workflow.

MS_Fragmentation MS1 MS1: Intact Crosslinked Peptide Ion MS2 MS2: Fragmentation of DSSO MS1->MS2 Peptide_A_ion Fragment Ion of Peptide A MS2->Peptide_A_ion Peptide_B_ion Fragment Ion of Peptide B MS2->Peptide_B_ion MS3_A MS³: Sequencing of Peptide A Peptide_A_ion->MS3_A MS3_B MS³: Sequencing of Peptide B Peptide_B_ion->MS3_B

Caption: The multi-stage fragmentation process of a DSSO-crosslinked peptide.

Conclusion and Future Directions

Disuccinimidyl sulfoxide and other MS-cleavable crosslinkers represent a significant advancement in the field of proteomics, enabling more efficient and confident identification of protein-protein interactions.[1][3] The continued development of novel crosslinking chemistries, coupled with advancements in mass spectrometry instrumentation and data analysis software, promises to further enhance our ability to unravel the complex network of interactions that govern cellular life. Future developments may include crosslinkers with different reactive groups to target a wider range of amino acids, as well as improved enrichment strategies for low-abundance crosslinked peptides.[6][7] These innovations will undoubtedly play a crucial role in basic research and the development of new therapeutic strategies.

References

Foundational

Understanding the Binding Specificity of Dasatinib: An Illustrative Technical Guide

Disclaimer: Initial searches for "DosatiLink-2" did not yield any specific publicly available information. Therefore, this guide has been generated using the well-characterized tyrosine kinase inhibitor, Dasatinib , as a...

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "DosatiLink-2" did not yield any specific publicly available information. Therefore, this guide has been generated using the well-characterized tyrosine kinase inhibitor, Dasatinib , as a representative example to fulfill the detailed content and formatting requirements of the request. The data and experimental protocols presented herein pertain to Dasatinib.

This technical guide provides an in-depth overview of the binding specificity of Dasatinib, a potent oral multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). The information is intended for researchers, scientists, and drug development professionals.

Quantitative Binding Data

Dasatinib is known to bind to a range of kinases with varying affinities. The following table summarizes the inhibitory concentrations (IC50) of Dasatinib against a panel of selected kinases, providing a quantitative view of its binding specificity.

Target KinaseIC50 (nM)Kinase FamilyCellular Process
BCR-ABL<1Tyrosine KinaseProliferation, Survival
SRC0.5 - 1Tyrosine KinaseCell Growth, Motility
c-KIT5Tyrosine KinaseProliferation, Differentiation
PDGFRβ28Tyrosine KinaseCell Growth, Angiogenesis
LCK1.1Tyrosine KinaseT-cell Activation
EPHA216Tyrosine KinaseCell Adhesion, Migration

Signaling Pathway Inhibition

Dasatinib exerts its therapeutic effect by inhibiting key signaling pathways that are constitutively activated in certain cancers. A primary target is the BCR-ABL fusion protein, which drives the proliferation of cancer cells in CML. The diagram below illustrates the inhibition of the BCR-ABL signaling pathway by Dasatinib.

G BCR_ABL BCR-ABL Grb2 Grb2 BCR_ABL->Grb2 STAT5 STAT5 BCR_ABL->STAT5 PI3K PI3K BCR_ABL->PI3K Dasatinib Dasatinib Dasatinib->BCR_ABL SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Dasatinib inhibits BCR-ABL, blocking downstream signaling pathways.

Experimental Protocols

To determine the binding specificity and inhibitory activity of compounds like Dasatinib, various in vitro assays are employed. Below is a representative protocol for a competitive binding assay.

Experimental Workflow: Kinase Inhibition Assay

The following diagram outlines the typical workflow for an in vitro kinase inhibition assay to determine the IC50 value of an inhibitor.

G cluster_prep Assay Preparation cluster_reaction Reaction cluster_detection Detection & Analysis a Prepare Kinase and Substrate c Incubate Kinase, Substrate, Inhibitor, and ATP a->c b Serially Dilute Inhibitor (Dasatinib) b->c d Measure Kinase Activity (e.g., Luminescence) c->d e Plot Data and Calculate IC50 d->e

Caption: Workflow for a typical in vitro kinase inhibition assay.

Detailed Methodology: In Vitro Kinase Inhibition Assay (Luminescence-Based)

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of Dasatinib against a specific kinase (e.g., ABL1).

2. Materials:

  • Recombinant human ABL1 kinase (purified)

  • Biotinylated peptide substrate for ABL1

  • Dasatinib (or other test inhibitor)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

3. Procedure:

  • Compound Preparation:

    • Prepare a stock solution of Dasatinib in 100% DMSO.

    • Perform serial dilutions of the Dasatinib stock solution in kinase assay buffer to create a range of concentrations (e.g., 10-point, 3-fold dilutions).

  • Assay Reaction:

    • Add 5 µL of the diluted Dasatinib or control (DMSO vehicle) to the wells of a 384-well plate.

    • Add 10 µL of a solution containing the ABL1 kinase and the biotinylated peptide substrate in kinase assay buffer to each well.

    • Initiate the kinase reaction by adding 10 µL of ATP solution (at a concentration near the Km for the kinase) to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and measure the amount of ATP remaining using a luminescent kinase assay kit according to the manufacturer's instructions. This typically involves adding the detection reagent which lyses the cells and provides the substrate for luciferase.

    • Incubate the plate for a short period (e.g., 10 minutes) to allow the luminescent signal to stabilize.

    • Measure the luminescence of each well using a plate reader.

4. Data Analysis:

  • The luminescent signal is inversely proportional to the kinase activity (higher kinase activity results in lower ATP levels and thus lower luminescence).

  • Normalize the data by setting the control with no inhibitor as 0% inhibition and a control with a known potent inhibitor or no kinase as 100% inhibition.

  • Plot the percent inhibition as a function of the logarithm of the Dasatinib concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

Protocols & Analytical Methods

Method

Application Notes: A Guide to Successful Immunoprecipitation (IP)

Immunoprecipitation (IP) is a powerful and widely used technique for isolating a specific protein or protein complex from a heterogeneous mixture, such as a cell lysate. This method utilizes the high specificity of an an...

Author: BenchChem Technical Support Team. Date: November 2025

Immunoprecipitation (IP) is a powerful and widely used technique for isolating a specific protein or protein complex from a heterogeneous mixture, such as a cell lysate. This method utilizes the high specificity of an antibody for its antigen to enrich a target protein, which can then be used in various downstream applications, including Western blotting, mass spectrometry, and enzyme activity assays.

Principle of Immunoprecipitation

The core principle of IP involves the use of an antibody that specifically binds to the protein of interest. This antibody-protein complex is then captured from the solution using a solid-phase support, typically agarose or magnetic beads conjugated with Protein A or Protein G. These proteins have a high affinity for the Fc region of IgG antibodies. After a series of washes to remove non-specifically bound proteins, the target protein is eluted from the beads, ready for downstream analysis.

Applications in Research and Drug Development

  • Protein-Protein Interactions: Co-immunoprecipitation (Co-IP) is a variation of IP used to identify proteins that interact with the target protein.

  • Post-Translational Modifications (PTMs): IP can be used to isolate and study specific PTMs, such as phosphorylation, ubiquitination, and acetylation, by using antibodies that recognize these modifications.

  • Enzyme Activity Assays: The enzymatic activity of an immunoprecipitated protein can be measured to study its function under different conditions.

  • Drug Target Validation: IP can be used to confirm the interaction of a drug candidate with its target protein within a cellular context.

Immunoprecipitation Protocol

This protocol provides a general guideline for performing an immunoprecipitation experiment. Optimization may be required depending on the specific protein and antibody used.

Materials and Reagents

  • Cells or tissue expressing the protein of interest

  • Lysis Buffer (e.g., RIPA buffer, Triton X-100-based buffer)

  • Protease and Phosphatase Inhibitor Cocktails

  • IP-grade antibody specific to the target protein

  • Protein A/G-conjugated beads (agarose or magnetic)

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., Glycine-HCl, pH 2.5-3.0 or SDS-PAGE sample buffer)

  • Neutralization Buffer (e.g., 1M Tris-HCl, pH 8.5)

Experimental Workflow

G cluster_0 Cell Lysis & Clarification cluster_1 Immunoprecipitation cluster_2 Downstream Analysis A 1. Cell Harvesting B 2. Cell Lysis A->B C 3. Centrifugation B->C D 4. Collect Supernatant (Clarified Lysate) C->D E 5. Pre-clearing Lysate (Optional) D->E F 6. Antibody Incubation E->F G 7. Bead Incubation F->G H 8. Washing G->H I 9. Elution H->I J 10. Western Blot I->J K 11. Mass Spectrometry I->K L 12. Activity Assay I->L

Caption: A generalized workflow for a typical immunoprecipitation experiment.

Step-by-Step Procedure

  • Cell Lysate Preparation:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add 20-30 µL of Protein A/G beads to the clarified lysate.

    • Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

    • Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.

  • Immunoprecipitation:

    • Add the primary antibody to the pre-cleared lysate. The optimal antibody concentration should be determined empirically (see Table 1).

    • Incubate for 1-4 hours or overnight at 4°C with gentle rotation.

    • Add an appropriate amount of Protein A/G beads to the lysate-antibody mixture.

    • Incubate for an additional 1-3 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C) or by using a magnetic rack.

    • Discard the supernatant and wash the beads 3-5 times with 1 mL of ice-cold wash buffer. After the final wash, carefully remove all supernatant.

  • Elution:

    • For Western Blotting: Resuspend the beads in 20-40 µL of 1X SDS-PAGE sample buffer and boil for 5-10 minutes. The supernatant is now ready for gel loading.

    • For Mass Spectrometry or Activity Assays: Elute the protein by adding 50-100 µL of elution buffer (e.g., 0.1 M glycine, pH 2.5). Incubate for 5-10 minutes at room temperature with gentle agitation. Pellet the beads and transfer the supernatant containing the eluted protein to a new tube. Immediately neutralize the eluate by adding neutralization buffer.

Quantitative Data and Optimization

The success of an immunoprecipitation experiment is dependent on several factors that may require optimization. The following tables provide typical starting concentrations and ranges for key experimental parameters.

Table 1: Recommended Antibody and Protein Concentrations

ParameterStarting RecommendationOptimization Range
Total Protein Lysate 500 µg100 - 1000 µg
Primary Antibody 1-2 µg0.5 - 10 µg
Protein A/G Beads 20-30 µL of 50% slurry10 - 50 µL

Table 2: Incubation Times and Temperatures

StepDurationTemperature
Cell Lysis 30 minutes4°C
Pre-clearing 1 hour4°C
Antibody Incubation 1-4 hours or Overnight4°C
Bead Incubation 1-3 hours4°C
Elution (Acidic) 5-10 minutesRoom Temperature
Elution (SDS-PAGE) 5-10 minutes95-100°C

Application Example: IP of a Kinase in a Signaling Pathway

Immunoprecipitation is a crucial technique for dissecting signaling pathways. For example, in the MAPK/ERK pathway, IP can be used to isolate activated ERK to identify its downstream substrates.

G cluster_pathway MAPK/ERK Signaling Pathway cluster_ip Immunoprecipitation of p-ERK GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Substrate Downstream Substrate ERK->Substrate Lysate Cell Lysate (contains p-ERK) ERK->Lysate Isolate from pathway Antibody Anti-p-ERK Antibody Lysate->Antibody Incubate Beads Protein A/G Beads Antibody->Beads Incubate Complex Bead-Ab-p-ERK Complex Beads->Complex Capture Eluted Eluted p-ERK Complex->Eluted Elute

Caption: Using IP to isolate activated ERK (p-ERK) from a signaling cascade.

Application

Application Notes and Protocols for Mass Spectrometry-Based Proteomics and Metabolomics in Drug Development

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed workflow for mass spectrometry (MS)-based proteomics and metabolomics analysis, with a focus on applications in drug devel...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed workflow for mass spectrometry (MS)-based proteomics and metabolomics analysis, with a focus on applications in drug development. It includes comprehensive experimental protocols, quantitative data summaries, and visualizations of key workflows and signaling pathways.

Introduction

Mass spectrometry has become an indispensable tool in drug discovery and development.[1] It enables the large-scale identification and quantification of proteins (proteomics) and small molecules (metabolomics), providing critical insights into disease mechanisms, drug targets, and biomarker discovery.[1][2] This application note outlines a standardized workflow from sample preparation to data analysis for both proteomics and metabolomics studies.

Proteomics in drug development helps in:

  • Target Identification and Validation: Identifying proteins that are differentially expressed in disease states.

  • Biomarker Discovery: Finding proteins that can be used for diagnosis, prognosis, or monitoring treatment response.[2]

  • Mechanism of Action Studies: Understanding how drugs interact with their protein targets and affect cellular pathways.

Metabolomics contributes to:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) of drug compounds.

  • Toxicity Assessment: Identifying metabolic changes indicative of adverse drug reactions.

  • Disease Pathophysiology: Elucidating metabolic pathways altered in disease.

Mass Spectrometry Workflow Overview

A typical mass spectrometry workflow, for both proteomics and metabolomics, involves several key stages: sample preparation, liquid chromatography separation, mass spectrometry analysis, and data analysis.[3]

Mass Spectrometry Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_analysis Data Analysis Sample_Collection Sample Collection (Cells, Tissues, Biofluids) Extraction Extraction (Proteins or Metabolites) Sample_Collection->Extraction Digestion Digestion (Proteomics Only) Extraction->Digestion Cleanup Sample Cleanup & Desalting Digestion->Cleanup LC Liquid Chromatography (LC) Cleanup->LC MS Mass Spectrometry (MS/MS) LC->MS Data_Acquisition Data Acquisition MS->Data_Acquisition Peptide_ID Peptide/Metabolite Identification Data_Acquisition->Peptide_ID Quantification Quantification Peptide_ID->Quantification Bioinformatics Bioinformatics Analysis (Pathway, Network) Quantification->Bioinformatics

A generalized workflow for mass spectrometry-based proteomics and metabolomics.

Experimental Protocols

Proteomics Sample Preparation

Objective: To extract proteins from biological samples and digest them into peptides suitable for MS analysis.

Materials:

  • Lysis Buffer (e.g., 8M urea in 50mM Tris-HCl, pH 8)[4]

  • Reducing Agent (e.g., 5mM Dithiothreitol - DTT)[4]

  • Alkylating Agent (e.g., 15mM Iodoacetamide - IAA)

  • Trypsin Gold, Mass Spectrometry Grade[4]

  • Quenching Solution (e.g., 1% Trifluoroacetic acid - TFA)

  • Desalting Columns (e.g., C18 spin columns)

Protocol:

  • Cell Lysis:

    • Wash cell pellets with ice-cold PBS.

    • Resuspend cells in lysis buffer.

    • Sonicate on ice to ensure complete lysis.

    • Centrifuge to pellet cell debris and collect the supernatant containing proteins.[5]

  • Reduction and Alkylation:

    • Add DTT to the protein lysate to a final concentration of 5mM and incubate at 37°C for 1 hour.[4]

    • Cool to room temperature and add IAA to a final concentration of 15mM.

    • Incubate in the dark at room temperature for 30 minutes.

  • Protein Digestion:

    • Dilute the sample with 50mM ammonium bicarbonate to reduce the urea concentration to less than 2M.[4]

    • Add Trypsin Gold at a 1:50 enzyme-to-protein ratio (w/w).[6]

    • Incubate overnight at 37°C.[4]

  • Peptide Desalting:

    • Quench the digestion by adding TFA to a final concentration of 1%.

    • Equilibrate a C18 desalting column with 0.1% TFA in water.

    • Load the peptide sample onto the column.

    • Wash the column with 0.1% TFA in water.

    • Elute the peptides with 50% acetonitrile/0.1% TFA.

    • Dry the eluted peptides in a vacuum centrifuge.

Metabolomics Sample Preparation

Objective: To extract small molecule metabolites from biological samples.

Materials:

  • Extraction Solution (80% methanol, 20% water, pre-cooled to -80°C)

  • 0.9% NaCl solution in LC-MS grade water (ice-cold)

  • Internal Standards (optional, e.g., 1 µM norvaline)[7]

Protocol:

  • Cell Washing:

    • For adherent cells, aspirate the culture medium and wash the cells twice with ice-cold 0.9% NaCl solution.

    • For suspension cells, pellet the cells by centrifugation, remove the medium, and wash the pellet twice with ice-cold 0.9% NaCl.

  • Metabolite Extraction:

    • Add 1 mL of pre-cooled 80% methanol/20% water to each sample. For adherent cells, scrape the cells in the extraction solution. For suspension cells, resuspend the pellet.

    • Vortex the samples for 10 minutes at 4°C.

    • Centrifuge at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.[7]

  • Sample Collection:

    • Transfer the supernatant containing the metabolites to a new tube.

    • Dry the metabolite extracts using a vacuum evaporator without heat.[7]

    • Store the dried extracts at -80°C until analysis.[7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To separate peptides or metabolites and acquire their mass spectra.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem Mass Spectrometer (e.g., Orbitrap or Q-TOF).

Protocol (General):

  • Sample Reconstitution: Reconstitute the dried peptide or metabolite samples in a suitable solvent (e.g., 0.1% formic acid in water).

  • Chromatographic Separation:

    • Inject the sample onto an appropriate LC column (e.g., C18 for proteomics and many metabolites).

    • Apply a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid) to elute the analytes.[8]

  • Mass Spectrometry Analysis:

    • The eluting analytes are ionized (e.g., by electrospray ionization - ESI).

    • The mass spectrometer acquires full scan MS1 spectra to detect the precursor ions.

    • Selected precursor ions are fragmented, and MS2 (or tandem MS) spectra are acquired to determine their structure.[5]

Data Analysis Workflow

The data generated from the mass spectrometer is processed through a bioinformatics pipeline.[9]

Data Analysis Workflow Raw_Data Raw MS Data Peak_Picking Peak Picking & Feature Detection Raw_Data->Peak_Picking Database_Search Database Search (Proteomics) or Library Matching (Metabolomics) Peak_Picking->Database_Search Identification Peptide/Metabolite Identification (FDR Control) Database_Search->Identification Quantification Quantification (Label-free or Labeled) Identification->Quantification Statistical_Analysis Statistical Analysis (Differential Expression) Quantification->Statistical_Analysis Biological_Interpretation Biological Interpretation (Pathway & Network Analysis) Statistical_Analysis->Biological_Interpretation

A typical bioinformatics workflow for mass spectrometry data.

Key Steps:

  • Raw Data Processing: Raw data files from the mass spectrometer are converted into a format suitable for analysis.

  • Peptide/Metabolite Identification: MS/MS spectra are searched against protein sequence databases (for proteomics) or spectral libraries (for metabolomics) to identify the molecules.[9]

  • Quantification: The abundance of each identified peptide or metabolite is determined. This can be done using label-free methods or stable isotope labeling techniques.[1]

  • Statistical Analysis: Statistical tests are applied to identify significant changes in protein or metabolite levels between different experimental conditions.[10]

  • Bioinformatics Analysis: Differentially expressed molecules are mapped to biological pathways and networks to gain insights into their functional roles.[10]

Quantitative Data Presentation

The following tables present example quantitative proteomics data relevant to drug development.

Table 1: Quantitative Analysis of EGFR Phosphorylation Sites in Response to Erlotinib Treatment [11]

Phosphorylation SiteFold Change (Erlotinib vs. Control)p-value
pY1092-2.5< 0.05
pY1110-3.1< 0.01
pY1172-4.2< 0.01
pY1197-2.8< 0.05
pT693-1.8< 0.05

Table 2: Protein Targets of Cyclosporin A (CsA) Identified by SPROX [12]

ProteinPeptide SequenceTransition Midpoint Shift (ΔM)
Cyclophilin A...> 0.5
Calcineurin A...> 0.5
Protein Target 3...> 0.5
Protein Target 4...> 0.5

Signaling Pathway Visualization

Mass spectrometry is a powerful tool for elucidating signaling pathways. Below are examples of the EGFR and mTOR signaling pathways, which are critical in cancer and other diseases and are common targets in drug development.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a key role in cell proliferation, survival, and differentiation. Its dysregulation is implicated in many cancers.[13]

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 P PI3K PI3K EGFR->PI3K P SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Akt->Transcription

Simplified EGFR signaling pathway leading to cell proliferation and survival.
mTOR Signaling Pathway

The mTOR (mechanistic Target of Rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. It is frequently activated in cancer and is a key drug target.[14]

mTOR_Signaling cluster_input Upstream Signals cluster_cytoplasm Cytoplasm cluster_output Cellular Processes Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Akt Akt PI3K->Akt TSC_Complex TSC1/2 Akt->TSC_Complex Rheb Rheb TSC_Complex->Rheb Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Simplified mTOR signaling pathway regulating protein synthesis and cell growth.

References

Method

Application Notes: Studying Protein Kinase A in Fixed Versus Live Cells

Audience: Researchers, scientists, and drug development professionals. Introduction Protein Kinase A (PKA) is a critical enzyme in numerous signal transduction pathways, regulating processes such as cell growth, metaboli...

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein Kinase A (PKA) is a critical enzyme in numerous signal transduction pathways, regulating processes such as cell growth, metabolism, and gene expression.[1][2] Its activity is controlled by the second messenger cyclic AMP (cAMP).[1] Understanding the subcellular localization, dynamics, and interactions of PKA is crucial for basic research and for the development of targeted therapeutics. This document provides a comparative analysis of studying PKA in fixed versus live cells, offering detailed protocols and data presentation to guide experimental design.

Choosing the Right Approach: Fixed vs. Live-Cell Analysis

The decision to study PKA in fixed or live cells depends entirely on the biological question being addressed.[3] Fixed-cell analysis provides a snapshot in time, offering excellent spatial resolution and the ability to use a wide range of immunofluorescent labels. In contrast, live-cell imaging allows for the observation of dynamic processes in real-time, providing critical insights into protein trafficking, interactions, and response to stimuli.[4][5]

When to Use Fixed-Cell Analysis:
  • High-Resolution Localization: To determine the precise subcellular location of PKA at a specific moment, for instance, before and after drug treatment.

  • Endpoint Assays: When the desired output is a static measurement, such as quantifying the total amount of PKA in different cellular compartments.[3]

  • High-Throughput Screening: Fixed-cell assays are often more amenable to high-throughput screening of compound libraries due to the stability of the samples.

  • Co-localization Studies: To investigate the spatial relationship between PKA and other proteins of interest at a fixed point in time.

When to Use Live-Cell Imaging:
  • Protein Dynamics: To track the movement and translocation of PKA in real-time, for example, its movement from the cytoplasm to the nucleus upon cAMP stimulation.[4]

  • Kinetics of Signaling Events: To measure the rate of PKA-mediated phosphorylation or its interaction with other proteins in response to a stimulus.[6]

  • Transient Events: To capture fleeting cellular events that would likely be missed in fixed-cell preparations.[4]

  • Avoiding Fixation Artifacts: To study cells in their native state, avoiding potential artifacts that can be introduced by chemical fixation procedures.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative and qualitative differences between fixed and live-cell analysis for studying Protein Kinase A.

Table 1: Comparison of Methodological Parameters

ParameterFixed-Cell ImmunofluorescenceLive-Cell Imaging (Fluorescent Protein)
Temporal Resolution Single snapshot in timeMilliseconds to days[6]
Spatial Resolution High (diffraction-limited)High (diffraction-limited)
Throughput HighLower to Medium
Potential for Artifacts Fixation can alter cell morphology and antigenicity[4]Phototoxicity, overexpression of fusion proteins[7][8]
Multiplexing High (multiple antibodies)Moderate (spectral overlap of fluorescent proteins)
Reagent Cost Moderate (antibodies, fixatives)High (plasmids, transfection reagents, specialized media)

Table 2: Comparison of Biological Readouts

Biological QuestionFixed-Cell AmenabilityLive-Cell Amenability
Subcellular Localization (Endpoint) ExcellentGood
Protein Translocation Dynamics PoorExcellent
Protein-Protein Interactions (Static) Good (Proximity Ligation Assay)Good (FRET/BRET)[9]
Protein-Protein Interaction Kinetics NoExcellent
Response to Drug Treatment (Kinetics) NoExcellent
Cellular Morphology Good (can be altered by fixation)Excellent

Signaling Pathway and Experimental Workflows

Protein Kinase A Signaling Pathway

PKA is a key component of the cAMP signaling pathway. The following diagram illustrates a simplified representation of this pathway.

PKA_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand GPCR GPCR Ligand->GPCR G_Protein G Protein GPCR->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP ATP ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive PKA_active Active PKA (Catalytic Subunit) PKA_inactive->PKA_active Substrate Substrate Protein PKA_active->Substrate CREB CREB PKA_active->CREB pSubstrate Phosphorylated Substrate Substrate->pSubstrate pCREB Phosphorylated CREB CREB->pCREB Gene_Expression Gene Expression pCREB->Gene_Expression

Caption: Simplified Protein Kinase A (PKA) signaling pathway.

Fixed-Cell Immunofluorescence Workflow

This workflow outlines the key steps for visualizing PKA in fixed cells using immunofluorescence.

Fixed_Cell_Workflow Start Start Cell_Culture Cell Culture on Coverslips Start->Cell_Culture Treatment Drug/Stimulus Treatment (Optional) Cell_Culture->Treatment Fixation Fixation (e.g., 4% PFA) Treatment->Fixation Permeabilization Permeabilization (e.g., 0.1% Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., 5% BSA) Permeabilization->Blocking Primary_Ab Primary Antibody Incubation (anti-PKA) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (Fluorescently Labeled) Primary_Ab->Secondary_Ab Mounting Mounting on Slides Secondary_Ab->Mounting Imaging Fluorescence Microscopy Mounting->Imaging End End Imaging->End Live_Cell_Workflow Start Start Transfection Transfection with PKA-GFP Plasmid Start->Transfection Cell_Plating Plate Cells on Imaging Dish Transfection->Cell_Plating Incubation Incubation for Protein Expression (24-48 hours) Cell_Plating->Incubation Microscope_Setup Microscope Setup & Environmental Control Incubation->Microscope_Setup Imaging_Acquisition Live-Cell Imaging Acquisition (Time-lapse) Microscope_Setup->Imaging_Acquisition Stimulation Add Stimulus during Imaging (Optional) Imaging_Acquisition->Stimulation Data_Analysis Image & Data Analysis Stimulation->Data_Analysis End End Data_Analysis->End

References

Technical Notes & Optimization

Optimization

Technical Support Center: Improving the Efficiency of Antibody-Drug Conjugation

A Note to Our Users: The following technical guide provides comprehensive troubleshooting advice and frequently asked questions for antibody-drug conjugate (ADC) development. While the term "DosatiLink-2" does not corres...

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Our Users: The following technical guide provides comprehensive troubleshooting advice and frequently asked questions for antibody-drug conjugate (ADC) development. While the term "DosatiLink-2" does not correspond to a publicly documented conjugation linker, the principles, protocols, and troubleshooting strategies outlined here are broadly applicable to a wide range of ADC linker chemistries and conjugation methods. We are confident that this guide will be a valuable resource for researchers, scientists, and drug development professionals seeking to optimize their ADC conjugation processes.

Section 1: Frequently Asked questions (FAQs)

1. What is the optimal Drug-to-Antibody Ratio (DAR) and how do I achieve it?

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody. An ideal DAR is typically between 2 and 4.[1] A low DAR may result in reduced potency, while a high DAR can negatively impact pharmacokinetic properties and increase toxicity.[1][2]

Achieving the desired DAR depends on several factors, including the conjugation chemistry, the molar ratio of the linker-drug to the antibody, and the reaction conditions. For cysteine-based conjugation, the number of available thiol groups, controlled by the extent of disulfide bond reduction, is a key parameter. For lysine-based conjugation, the reaction is less specific due to the high number of available lysine residues, leading to a more heterogeneous mixture of DAR species.[3]

Key Parameters to Control DAR:

ParameterCysteine-Based ConjugationLysine-Based Conjugation
Reducing Agent Molar equivalents of reducing agent (e.g., TCEP, DTT) directly control the number of available thiols.[4][5]Not applicable.
Linker-Drug Molar Ratio A slight excess of the linker-drug is typically used.The molar ratio of the linker-drug to the antibody is a critical parameter to optimize.
Reaction pH Typically performed at a pH range of 6.5-7.5 to favor thiol reactivity.[6]A more alkaline pH of 8.0-9.0 is generally required for lysine amine reactivity.[6]
Reaction Time & Temperature Shorter reaction times are often sufficient.Longer reaction times may be necessary.

2. How can I minimize ADC aggregation during and after conjugation?

ADC aggregation is a common challenge that can impact the stability, efficacy, and safety of the therapeutic.[7][8] Aggregation can be triggered by the increased hydrophobicity of the ADC following conjugation of the payload, as well as by unfavorable buffer conditions.[9][10]

Strategies to Minimize Aggregation:

  • Optimize Buffer Conditions: Maintain an appropriate pH and ionic strength to ensure the antibody remains soluble and stable.[9] Avoid pH values close to the isoelectric point of the antibody.[9]

  • Control Hydrophobicity: The choice of a more hydrophilic linker can help to mitigate aggregation.[11]

  • Optimize Conjugation Conditions: High protein concentrations and the use of organic co-solvents to dissolve the linker-payload can promote aggregation.[7][9] These should be carefully optimized.

  • Purification Strategy: Prompt purification of the ADC after conjugation can remove aggregates and unreacted components.[][13] Techniques like size-exclusion chromatography (SEC) and hydrophobic interaction chromatography (HIC) are effective for removing aggregates.[13][14]

3. What are the most common conjugation chemistries and how do I choose the right one?

The two most common approaches for ADC conjugation involve targeting either cysteine or lysine residues on the antibody.[15][16]

  • Cysteine-Based Conjugation: This method typically involves the reduction of interchain disulfide bonds to generate reactive thiol groups.[5][16] This approach allows for more precise control over the conjugation sites and generally results in a more homogeneous ADC product.[17]

  • Lysine-Based Conjugation: This method targets the primary amines of lysine residues.[3][15][18] As there are numerous lysine residues on the surface of an antibody, this method often produces a heterogeneous mixture of ADCs with varying DARs and conjugation sites.[3]

The choice of conjugation chemistry depends on the desired properties of the final ADC. If a homogeneous product with a well-defined DAR is required, a site-specific cysteine-based approach is often preferred.

4. How does linker chemistry impact the stability and efficacy of an ADC?

The linker is a critical component of an ADC, connecting the antibody to the cytotoxic payload.[19][20] Its chemistry determines the stability of the ADC in circulation and the efficiency of drug release at the target site.[19][21][22]

  • Cleavable Linkers: These are designed to be stable in the bloodstream and release the payload upon entering the target cell, often in response to the different pH or enzymatic environment of the tumor.

  • Non-Cleavable Linkers: These linkers rely on the degradation of the antibody within the lysosome to release the drug.

The stability of the linker is crucial to prevent premature release of the payload, which can lead to off-target toxicity.[19] The design of the linker, including its length and steric hindrance, can be optimized to balance stability and payload release efficiency.[19][22]

5. What are the best methods for purifying my ADC?

Purification is a critical step to remove unreacted antibody, free linker-drug, and aggregates.[][13] Common purification techniques include:

  • Tangential Flow Filtration (TFF): Used for buffer exchange and removal of small molecule impurities.[][]

  • Size Exclusion Chromatography (SEC): Effective for removing aggregates and free drug.[13]

  • Hydrophobic Interaction Chromatography (HIC): Separates ADC species based on their hydrophobicity, allowing for the isolation of ADCs with a specific DAR and the removal of aggregates.[][24][25]

  • Ion Exchange Chromatography (IEC): Can be used to remove charged impurities.[][]

The choice of purification method will depend on the specific characteristics of the ADC and the impurities to be removed. Often, a combination of these techniques is used to achieve the desired purity.[14]

Section 2: Troubleshooting Guide

1. Problem: Low or no conjugation efficiency (Low DAR)

A low Drug-to-Antibody Ratio (DAR) can significantly reduce the potency of your ADC.[1] The following table outlines potential causes and solutions.

Possible CauseRecommended Solution
Inefficient Antibody Reduction (Cysteine Conjugation) Increase the molar ratio of the reducing agent (e.g., TCEP). Optimize reduction time and temperature.[4] Ensure the reducing agent is fresh and active.
Suboptimal Reaction pH For cysteine conjugation, ensure the pH is between 6.5 and 7.5.[6] For lysine conjugation, a pH of 8.0-9.0 is recommended.[6]
Inactive Linker-Drug Verify the purity and reactivity of the linker-drug. Use a fresh batch if necessary.
Insufficient Molar Ratio of Linker-Drug Increase the molar excess of the linker-drug in the reaction.
Steric Hindrance The conjugation site may be sterically inaccessible. Consider using a linker with a longer spacer arm.

Troubleshooting Workflow for Low DAR

low_dar_troubleshooting start Low DAR Observed check_reagents Verify Reagent Activity (Antibody, Linker-Drug, Reducing Agent) start->check_reagents check_reagents->start Reagents Faulty optimize_reduction Optimize Reduction Step (Cysteine Conjugation) check_reagents->optimize_reduction Reagents OK optimize_ph Adjust Reaction pH optimize_reduction->optimize_ph increase_ratio Increase Linker-Drug Molar Ratio optimize_ph->increase_ratio check_protocol Review Conjugation Protocol (Time, Temperature) increase_ratio->check_protocol dar_ok DAR Improved check_protocol->dar_ok Successful contact_support Further Assistance Needed check_protocol->contact_support Unsuccessful

Caption: Troubleshooting workflow for addressing low Drug-to-Antibody Ratio (DAR).

2. Problem: High levels of ADC aggregation

ADC aggregation can lead to reduced efficacy and potential immunogenicity.[7][26]

Possible CauseRecommended Solution
Hydrophobic Payload/Linker Use a more hydrophilic linker or modify the payload to increase its solubility.[9]
High Protein Concentration Perform the conjugation at a lower antibody concentration.[7]
Unfavorable Buffer Conditions Screen different buffer compositions, pH, and ionic strengths to find conditions that minimize aggregation.[9]
Presence of Organic Solvents Minimize the amount of organic co-solvent used to dissolve the linker-payload.[9]
Post-Conjugation Handling Purify the ADC promptly after the reaction. Store the purified ADC in an optimized formulation buffer.

Experimental Protocol: Optimizing Buffer Conditions to Minimize Aggregation

Objective: To identify a buffer system that minimizes ADC aggregation during and after conjugation.

Materials:

  • Purified monoclonal antibody (mAb)

  • Linker-payload

  • A panel of buffers with varying pH and excipients (e.g., phosphate, citrate, histidine buffers with and without sugars, polysorbates, or amino acids)

  • Size Exclusion Chromatography (SEC-HPLC) system

Procedure:

  • Buffer Exchange: Aliquot the mAb and exchange the buffer to each of the candidate formulation buffers using dialysis or TFF.

  • Conjugation Reaction: Perform the conjugation reaction in each of the candidate buffers under identical conditions (mAb concentration, linker-payload ratio, temperature, and time).

  • Post-Conjugation Analysis: Immediately after the conjugation reaction, analyze an aliquot of each reaction mixture by SEC-HPLC to quantify the percentage of high molecular weight species (aggregates).

  • Stability Study: Store the remaining conjugated material at 4°C and 25°C. Analyze by SEC-HPLC at various time points (e.g., 24 hours, 1 week, 1 month) to assess long-term stability.

  • Data Analysis: Compare the percentage of aggregates across all buffer conditions and time points to identify the optimal buffer system that minimizes aggregation.

3. Problem: Product heterogeneity (wide range of DAR species)

A heterogeneous ADC product can complicate characterization and may lead to inconsistent clinical outcomes.

Possible CauseRecommended Solution
Lysine-Based Conjugation This method inherently produces a heterogeneous mixture.[3] Consider switching to a site-specific conjugation method.
Incomplete Reduction/Re-oxidation (Cysteine Conjugation) Optimize the reduction and re-oxidation steps to ensure consistent generation of reactive thiols.
Non-Specific Binding of Linker-Drug Ensure the reaction conditions (e.g., pH) are optimized for specific conjugation to the target residue.
Purification Method Use a high-resolution purification method like HIC to isolate specific DAR species.[]

Experimental Protocol: Site-Specific Conjugation via Engineered Cysteines

Objective: To produce a homogeneous ADC with a well-defined DAR by conjugating to engineered cysteine residues.

Materials:

  • Cysteine-engineered monoclonal antibody (mAb)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Maleimide-activated linker-payload

  • Purification columns (e.g., desalting, HIC)

Procedure:

  • Antibody Reduction:

    • Prepare the engineered mAb at 1-2 mg/mL in PBS.

    • Add a 10-fold molar excess of TCEP to the antibody solution.[]

    • Incubate for 30 minutes at room temperature to reduce the engineered cysteine residues.[]

  • Purification of Reduced Antibody:

    • Remove excess TCEP using a desalting column to prevent interference with the conjugation reaction.[]

  • Conjugation:

    • Add the maleimide-activated linker-payload to the reduced antibody solution at a 5-fold molar excess.[]

    • Incubate for 1 hour at room temperature with gentle mixing.[]

  • Quenching:

    • Terminate the reaction by adding 10 mM cysteine to cap any unreacted maleimide groups.[]

  • Purification of ADC:

    • Purify the ADC using size-exclusion chromatography to remove excess linker-payload and quenching agent.[] Further purification by HIC can be performed to isolate specific DAR species if necessary.

  • Characterization:

    • Determine the final DAR and purity of the ADC using HIC and SEC-HPLC.

Section 3: Key Experimental Protocols

1. General Protocol for Cysteine-Based Conjugation

This protocol describes a general method for conjugating a linker-payload to a monoclonal antibody via partially reduced interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb)

  • Reducing agent (e.g., DTT or TCEP)

  • Thiol-reactive linker-payload

  • Reaction buffer (e.g., PBS with 1 mM DTPA, pH 7.2)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., G25 desalting column)[4]

Procedure:

  • Partial Reduction of the Antibody:

    • Dissolve the mAb in the reaction buffer.

    • Add the reducing agent at a molar ratio optimized to achieve the desired number of free thiols (e.g., 2-4 per antibody).[4]

    • Incubate at 37°C for 30-60 minutes.[4]

  • Removal of Reducing Agent:

    • Purify the partially reduced antibody using a desalting column to remove the excess reducing agent.[4]

  • Conjugation Reaction:

    • Immediately add the thiol-reactive linker-payload to the purified reduced antibody at a slight molar excess.

    • Incubate on ice or at 4°C for 1 hour.[4]

  • Quenching the Reaction:

    • Add a 20-fold molar excess of the quenching reagent to cap any unreacted thiols.[4]

  • Purification of the ADC:

    • Purify the resulting ADC using a desalting column or other appropriate chromatography method to remove excess linker-payload and quenching reagent.[4]

2. General Protocol for Lysine-Based Conjugation

This protocol outlines a general method for conjugating a linker-payload to a monoclonal antibody via lysine residues using an NHS-ester.

Materials:

  • Monoclonal antibody (mAb)

  • NHS-ester activated linker-payload

  • Reaction buffer (e.g., PBS, pH 8.0-8.5)[]

  • Anhydrous DMSO

  • Purification system (e.g., size-exclusion chromatography)[]

Procedure:

  • Prepare Antibody:

    • Buffer exchange the mAb into the reaction buffer at a concentration of 1-2 mg/mL.[]

  • Prepare Linker-Payload:

    • Dissolve the NHS-ester activated linker-payload in anhydrous DMSO to make a 10 mM stock solution.[]

  • Conjugation Reaction:

    • Add the linker-payload stock solution to the antibody solution at a 10-fold molar excess.[]

    • Incubate at room temperature with gentle agitation for 1-2 hours.[]

  • Purification of the ADC:

    • Purify the ADC using size-exclusion chromatography to remove unreacted linker-payload and by-products.[]

3. Protocol for DAR Determination using Hydrophobic Interaction Chromatography (HIC)

HIC is a standard method for determining the DAR and drug load distribution of ADCs.[17][24][25]

Materials:

  • Purified ADC sample

  • HIC column

  • HPLC system

  • Mobile Phase A: 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0[28]

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0[28]

Procedure:

  • Sample Preparation:

    • Dilute the ADC sample in a buffer containing ammonium sulfate to promote binding to the HIC column. A final concentration of 0.5 M ammonium sulfate is a good starting point.[28]

  • HPLC Method:

    • Equilibrate the HIC column with a mixture of Mobile Phase A and B.

    • Inject the prepared ADC sample.

    • Elute the bound ADC using a linear gradient of increasing Mobile Phase B (decreasing ammonium sulfate concentration).[28]

  • Data Analysis:

    • The different DAR species will elute as separate peaks, with higher DAR species being more retained on the column.

    • Integrate the peak areas for each DAR species.

    • Calculate the average DAR using the following formula: Average DAR = Σ(Peak Area of DARn * n) / Σ(Total Peak Area) where 'n' is the number of drugs conjugated to the antibody for a given peak.

Section 4: Signaling Pathways and Workflows

Mechanism of Action of an Antibody-Drug Conjugate (ADC)

adc_moa cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC in Circulation TumorCell Tumor Cell (Antigen-Expressing) ADC->TumorCell 1. Binding to Tumor Antigen Endosome Endosome TumorCell->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release (Linker Cleavage) Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxic Effect

Caption: General mechanism of action for an antibody-drug conjugate (ADC).

General ADC Conjugation and Purification Workflow

adc_workflow start Start: Monoclonal Antibody reduction 1. Antibody Reduction (for Cysteine Conjugation) start->reduction conjugation 2. Conjugation with Linker-Payload reduction->conjugation quenching 3. Quenching Reaction conjugation->quenching purification 4. Purification (e.g., SEC, HIC) quenching->purification characterization 5. Characterization (DAR, Purity, Aggregation) purification->characterization final_product Final ADC Product characterization->final_product

Caption: A typical workflow for the conjugation and purification of an ADC.

References

Troubleshooting

Technical Support Center: Quenching and Removal from Samples

Welcome to the Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to quenching reactions and the subsequent...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to quenching reactions and the subsequent removal of quenching agents from experimental samples.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments, their probable causes, and recommended solutions.

Issue IDProblemPotential Cause(s)Recommended Solution(s)
Q-01 Incomplete Quenching - Insufficient amount of quenching agent.- Reaction temperature is too low, slowing the quenching process.[1]- Poor mixing of the quenching agent with the reaction mixture.- The chosen quenching agent is not reactive enough for the specific reagent.- Ensure the quenching agent is added in stoichiometric excess.- Allow the reaction to warm to the recommended quenching temperature.[1]- Ensure vigorous stirring during the addition of the quenching agent.- Consult literature for the most effective quenching agent for your specific reaction.
Q-02 Exothermic Reaction or Gas Evolution During Quench The reaction being quenched is highly reactive.[1]- Perform the quench at a low temperature by cooling the reaction flask in an ice bath.[1]- Add the quenching agent slowly and dropwise to control the reaction rate.[1]- Ensure the reaction vessel is not sealed to allow for the safe release of any gas produced.[2][3]
Q-03 Product Degradation or Alteration After Quenching The product may be sensitive to the pH change or exposure to aqueous solutions introduced during the quench.[4]- Test the stability of your product by exposing a small aliquot to the quenching conditions before quenching the entire reaction.[4]- Use a non-aqueous workup if the product is water-sensitive.- Buffer the quenching solution to maintain a pH at which the product is stable.
R-01 Quenching Agent Interferes with Downstream Assays Residual quenching agent, such as sodium azide, can be toxic to cells or inhibit enzymes like Horseradish Peroxidase (HRP).[5][6]- Remove the quenching agent using an appropriate method (see FAQs below).- Select a quenching agent that is compatible with downstream applications. For example, ascorbic acid can be an alternative to sodium thiosulfate in some cases.[7][8]
R-02 Low Yield of Final Product After Removal of Quenching Agent - The product may have been partially removed along with the quenching agent during the cleanup process.- The product may be volatile and lost during solvent evaporation steps.[4]- The product may be water-soluble and lost in the aqueous layer during extraction.[4]- Choose a removal method with an appropriate molecular weight cut-off to retain your product.- Check the solvent in the rotovap trap for your product.[4]- Analyze the aqueous layer to ensure your product was not lost during workup.[4]
R-03 Presence of Unwanted By-products Some quenching agents can generate by-products. For instance, sodium thiosulfate in acidic conditions can produce elemental sulfur.[9]- Adjust the pH of the solution before adding the quenching agent. Adding sodium bicarbonate before sodium thiosulfate can mitigate sulfur formation.[9]- Consider alternative quenching agents that do not produce interfering by-products.[9]

Frequently Asked Questions (FAQs)

Q1: Why do I need to remove the quenching agent from my sample?

A1: Many quenching agents can interfere with subsequent experiments. For example, sodium azide is a common preservative but is toxic to cells and inhibits the activity of enzymes like HRP, which is often used in immunoassays.[5][6] Therefore, its removal is crucial for the success of many biological assays.

Q2: What are the common methods for removing small-molecule quenching agents from macromolecule samples (e.g., antibodies)?

A2: The most common methods are dialysis, desalting (size exclusion chromatography), and the use of antibody purification kits.[5][6] These techniques separate molecules based on size, allowing the smaller quenching agent molecules to be removed while retaining the larger protein molecules.

Q3: How do I choose the right removal method?

A3: The choice of method depends on your sample volume, the molecular weight of your molecule of interest, and the quenching agent.

  • Dialysis is suitable for larger sample volumes (0.1 mL to 70 mL).[5]

  • Desalting or spin columns are ideal for smaller sample volumes.

  • Antibody purification kits can be used to specifically capture the antibody and wash away contaminants, including the quenching agent.[5][6]

The following table summarizes key parameters for size-based removal methods:

MethodTypical Sample VolumePrincipleKey ParameterExample Application
Dialysis 0.1 mL - 70 mL[5]Size-based separation across a semi-permeable membraneMolecular Weight Cut-Off (MWCO) of the membrane (e.g., 10-30 kDa for antibodies)[5]Removing sodium azide (65 Da) from an IgG antibody solution (~150 kDa)[5]
Desalting/Spin Columns < 3 mLSize exclusion chromatographyResin pore size (e.g., Sephadex G-25)Rapid buffer exchange and removal of small molecules from protein samples
Antibody Purification Kits Varies by kitAffinity capture of the antibody (e.g., Protein A resin)Specificity of the affinity resin for the antibodyPurifying antibodies from solutions containing interfering substances like BSA, glycine, or sodium azide[6]

Q4: Can the quenching process itself cause problems?

A4: Yes, quenching can sometimes be problematic. For instance, highly reactive reagents can lead to exothermic reactions or gas evolution if the quench is not performed carefully.[1] It's important to control the temperature and rate of addition of the quenching agent.[1] Also, the quenching conditions (e.g., pH change) might affect the stability of your product.[4]

Experimental Protocols

Protocol 1: Removal of Sodium Azide using Dialysis

This protocol is suitable for removing sodium azide from antibody solutions.

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 10-30 kDa)[5]

  • Dialysis buffer (e.g., PBS), at least 1000 times the sample volume

  • Magnetic stirrer and stir bar

  • Beaker large enough to hold the dialysis buffer and the sample

Procedure:

  • Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing or soaking to remove any preservatives and to hydrate the membrane.[5][6]

  • Load the antibody sample into the dialysis tubing/cassette, ensuring no air bubbles are trapped.

  • Place the sealed tubing/cassette into the beaker with the dialysis buffer.

  • Begin stirring the buffer at a gentle speed at 4°C.[6]

  • Dialyze for at least 2 hours. For efficient removal, it is recommended to change the buffer 3-4 times, with each dialysis step lasting at least 2 hours.[5]

  • After the final buffer change, retrieve the sample from the dialysis tubing/cassette.

Protocol 2: Removal of a Quenching Agent using a Desalting Spin Column

This protocol is designed for rapid buffer exchange and removal of small molecules from smaller sample volumes.

Materials:

  • Pre-packed desalting spin column

  • Equilibration buffer (the buffer you want your sample to be in)

  • Collection tubes

  • Centrifuge

Procedure:

  • Remove the cap from the spin column and discard the storage solution by centrifuging at 1,000 x g for 2 minutes.[5][6]

  • Place the column in a new collection tube.

  • Equilibrate the column by adding the equilibration buffer and centrifuging at 1,000 x g for 2 minutes. Repeat this step 3-4 times, discarding the flow-through each time.[5][6]

  • Place the equilibrated column into a clean collection tube for sample collection.

  • Slowly apply your sample to the center of the resin bed in the column.

  • Centrifuge the column at 1,000 x g for 2 minutes to collect your purified sample in the collection tube.[5] The quenching agent will be retained in the column resin.

Visual Guides

Troubleshooting_Quenching_Issues start Problem Encountered During/After Quenching incomplete_quench Is the reaction incomplete? start->incomplete_quench exothermic_reaction Is the quench dangerously exothermic? start->exothermic_reaction product_degradation Is the product degrading? start->product_degradation downstream_interference Is there downstream assay interference? start->downstream_interference cause_incomplete Potential Causes: - Insufficient quencher - Low temperature - Poor mixing incomplete_quench->cause_incomplete Yes cause_exothermic Potential Cause: - Highly reactive reagents exothermic_reaction->cause_exothermic Yes cause_degradation Potential Causes: - pH sensitivity - Aqueous instability product_degradation->cause_degradation Yes cause_interference Potential Cause: - Residual quenching agent downstream_interference->cause_interference Yes solution_incomplete Solutions: - Add excess quencher - Adjust temperature - Ensure vigorous stirring cause_incomplete->solution_incomplete solution_exothermic Solutions: - Cool with ice bath - Slow, dropwise addition - Ensure proper venting cause_exothermic->solution_exothermic solution_degradation Solutions: - Test product stability - Use non-aqueous workup - Buffer the quench cause_degradation->solution_degradation solution_interference Solution: - Remove quenching agent (See Removal Workflow) cause_interference->solution_interference

Caption: Troubleshooting logic for common quenching issues.

Quenching_Agent_Removal_Workflow start Sample Containing Quenching Agent choose_method Choose Removal Method Based on: - Sample Volume - Molecular Weight Difference start->choose_method dialysis Dialysis (Large Volume, >0.1 mL) choose_method->dialysis desalting Desalting/Spin Column (Small Volume, <3 mL) choose_method->desalting purification_kit Affinity Purification Kit (Specific Molecule) choose_method->purification_kit perform_removal Perform Removal Protocol dialysis->perform_removal desalting->perform_removal purification_kit->perform_removal validate_removal Validate Removal (Optional) - Assay for quenching agent - Test in downstream application perform_removal->validate_removal final_sample Purified Sample Ready for Downstream Use validate_removal->final_sample

References

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Protein Labeling: NHS Esters vs. Alternative Chemistries

For researchers, scientists, and drug development professionals, the covalent labeling of proteins is a cornerstone technique for elucidating protein function, tracking cellular processes, and developing novel therapeuti...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the covalent labeling of proteins is a cornerstone technique for elucidating protein function, tracking cellular processes, and developing novel therapeutics. While N-hydroxysuccinimide (NHS) esters have long been a go-to choice for their reactivity towards primary amines, a diverse landscape of alternative labeling chemistries offers distinct advantages in terms of specificity, stability, and experimental flexibility. This guide provides an objective comparison of NHS esters with other prominent protein labeling methods, supported by experimental data and detailed protocols to aid in the selection of the optimal strategy for your research needs.

Introduction to Protein Labeling Chemistries

Protein labeling involves the covalent attachment of a molecule, or "label," to a protein of interest. This label can be a fluorescent dye for imaging, a biotin tag for purification, or a cytotoxic drug for targeted delivery. The choice of labeling chemistry is dictated by the available functional groups on the protein surface, the desired site of modification, and the required stability of the resulting conjugate. This guide will focus on the comparison of three widely used reactive chemistries: amine-reactive NHS esters, thiol-reactive maleimides, and carboxyl-reactive EDC/NHS chemistry.

Amine-Reactive Labeling: The NHS Ester Benchmark

NHS esters are highly reactive compounds that readily form stable amide bonds with the primary amino groups of lysine residues and the N-terminus of a protein.[1][2] This method is popular due to the abundance of lysine residues on the surface of most proteins, making it a generally applicable labeling strategy.[1]

Performance Characteristics of NHS Esters
ParameterDescription
Target Residue Primary amines (Lysine, N-terminus)[1]
Optimal pH 7.2 - 8.5[2]
Reaction Time 30 minutes - 2 hours
Bond Stability Stable amide bond
Specificity Moderate; labels multiple accessible lysines
Key Advantage High reactivity and general applicability
Key Disadvantage Susceptible to hydrolysis, potential for protein aggregation, and lack of site-specificity
NHS Ester Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the unprotonated primary amine on the ester, leading to the formation of a stable amide bond and the release of NHS.

Caption: Reaction of an NHS ester with a primary amine on a protein.

Thiol-Reactive Labeling: A More Specific Approach with Maleimides

For more site-specific labeling, thiol-reactive chemistries targeting cysteine residues are often preferred. Cysteine is a less abundant amino acid, allowing for more controlled and targeted modification.[3] Maleimides are the most common thiol-reactive reagents, forming stable thioether bonds with sulfhydryl groups.[4][5]

Performance Characteristics of Maleimides
ParameterDescription
Target Residue Cysteine[4]
Optimal pH 6.5 - 7.5[6]
Reaction Time 1 - 4 hours
Bond Stability Stable thioether bond
Specificity High for cysteine residues
Key Advantage High specificity, stable bond formation
Key Disadvantage Requires free sulfhydryl groups, potential for off-target reaction with lysine at pH > 7.5[7]
Maleimide Reaction Mechanism

The reaction involves the nucleophilic attack of the thiol group on the double bond of the maleimide ring, resulting in a stable thioether linkage.

Caption: Reaction of a maleimide with a cysteine residue on a protein.

Carboxyl-Reactive Labeling: Activating Aspartic and Glutamic Acids with EDC

Carbodiimide chemistry, primarily using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), enables the labeling of carboxyl groups present in aspartic and glutamic acid residues, as well as the C-terminus of the protein.[8][9] This method is often used in a two-step process with NHS or Sulfo-NHS to increase efficiency and stability.[10]

Performance Characteristics of EDC/NHS Chemistry
ParameterDescription
Target Residue Aspartic acid, Glutamic acid, C-terminus[8]
Optimal pH Activation: 4.5 - 7.2; Conjugation: 7.0 - 8.0[11]
Reaction Time 2 - 4 hours
Bond Stability Stable amide bond
Specificity Moderate; targets all accessible carboxyl groups
Key Advantage Allows labeling of residues other than amines or thiols
Key Disadvantage Two-step reaction, potential for protein cross-linking if not performed sequentially[10]
EDC/NHS Reaction Mechanism

EDC activates carboxyl groups to form a highly reactive O-acylisourea intermediate. In the presence of NHS, this intermediate is converted to a more stable NHS ester, which then reacts with a primary amine-containing label to form an amide bond.

EDC_NHS_Reaction Protein_COOH Protein-COOH Intermediate1 O-acylisourea intermediate Protein_COOH->Intermediate1 + EDC EDC EDC NHS NHS Label_NH2 Label-NH₂ Intermediate2 NHS-activated Protein Intermediate1->Intermediate2 + NHS Labeled_Protein Protein-CO-NH-Label Intermediate2->Labeled_Protein + Label-NH₂

Caption: Two-step EDC/NHS reaction for labeling carboxyl groups.

Comparative Summary of Labeling Chemistries

FeatureNHS EstersMaleimidesEDC/NHS Chemistry
Target Group Primary Amines (-NH₂)Thiols (-SH)Carboxyls (-COOH)
Specificity Low to ModerateHighModerate
Optimal pH 7.2 - 8.56.5 - 7.5Activation: 4.5-7.2, Conjugation: 7.0-8.0
Bond Type AmideThioetherAmide
Stability HighHighHigh
Side Reactions HydrolysisReaction with amines at pH > 7.5Protein cross-linking

Experimental Protocols

General Experimental Workflow

A typical protein labeling experiment follows a series of defined steps, from protein preparation to purification of the final conjugate.

Experimental_Workflow A Protein Preparation (Buffer exchange, concentration adjustment) B Labeling Reaction (Incubation with labeling reagent) A->B C Quenching (Stopping the reaction) B->C D Purification (Removal of excess label) C->D E Characterization (Degree of labeling, functional analysis) D->E

Caption: A generalized workflow for protein labeling experiments.

Protocol 1: Amine Labeling with NHS Esters

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS ester labeling reagent (dissolved in DMSO or DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column for purification

Procedure:

  • Prepare the protein solution at a concentration of 1-10 mg/mL in a suitable amine-free buffer at pH 7.2-8.5.[2]

  • Dissolve the NHS ester reagent in anhydrous DMSO or DMF immediately before use.

  • Add a 5- to 20-fold molar excess of the NHS ester solution to the protein solution.

  • Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.

  • Purify the labeled protein from excess, unreacted label using a size-exclusion chromatography column.

  • Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the label.

Protocol 2: Thiol Labeling with Maleimides

Materials:

  • Protein of interest containing free cysteine(s) in a degassed, thiol-free buffer (e.g., PBS, pH 7.0)

  • (Optional) Reducing agent (e.g., TCEP)

  • Maleimide labeling reagent (dissolved in DMSO or DMF)

  • Size-exclusion chromatography column for purification

Procedure:

  • Prepare the protein solution at a concentration of 1-5 mg/mL in a degassed, thiol-free buffer at pH 6.5-7.5.[4]

  • If necessary, reduce disulfide bonds by adding a 10-fold molar excess of TCEP and incubating for 30 minutes at room temperature.

  • Dissolve the maleimide reagent in anhydrous DMSO or DMF immediately before use.

  • Add a 10- to 20-fold molar excess of the maleimide solution to the protein solution.[12]

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[4]

  • Purify the labeled protein from excess, unreacted label using a size-exclusion chromatography column.

  • Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the label.

Protocol 3: Carboxyl Labeling with EDC/NHS

Materials:

  • Protein of interest in an amine- and carboxyl-free buffer (e.g., MES buffer, pH 6.0)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS or Sulfo-NHS

  • Amine-containing label

  • Quenching buffer (e.g., 1 M hydroxylamine, pH 8.5)

  • Size-exclusion chromatography column for purification

Procedure:

  • Prepare the protein solution at a concentration of 1-10 mg/mL in MES buffer, pH 6.0.

  • Add EDC to a final concentration of 2-10 mM and NHS (or Sulfo-NHS) to a final concentration of 5-20 mM.

  • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

  • (Optional but recommended) Remove excess EDC and byproducts by buffer exchange into a reaction buffer at pH 7.2-7.5 (e.g., PBS).

  • Add the amine-containing label to the activated protein solution at a 10- to 50-fold molar excess.

  • Incubate for 2 hours at room temperature.

  • Quench the reaction by adding hydroxylamine to a final concentration of 10-50 mM and incubate for 5-15 minutes.

  • Purify the labeled protein from excess, unreacted label using a size-exclusion chromatography column.

  • Determine the degree of labeling (DOL).

Conclusion

The selection of a protein labeling strategy is a critical decision that can significantly impact the outcome of an experiment. While NHS esters offer a straightforward method for general protein labeling, their lack of specificity can be a significant drawback. For applications requiring more precise control over the labeling site, thiol-reactive maleimides provide a superior alternative. Carboxyl-reactive EDC/NHS chemistry further expands the repertoire of targetable residues, offering a valuable tool for specific applications. By understanding the underlying chemistry, performance characteristics, and experimental considerations of each method, researchers can make informed decisions to achieve optimal and reproducible results in their protein labeling endeavors.

References

Comparative

Comparative Analysis of Bioconjugation Crosslinkers: A Deep Dive into Sulfo-SMCC

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis of the heterobifunctional crosslinker, Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (Sulfo-SMCC)...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the heterobifunctional crosslinker, Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (Sulfo-SMCC). A comparative analysis with "DosatiLink-2" was intended; however, extensive searches yielded no publicly available information for a bioconjugation reagent under that name. Therefore, this document will serve as a comprehensive resource on Sulfo-SMCC, offering insights into its performance characteristics and experimental applications, which can be used as a benchmark for evaluating alternative crosslinking reagents.

Sulfo-SMCC: An In-depth Profile

Sulfo-SMCC is a widely utilized crosslinker in bioconjugation, particularly for the creation of antibody-drug conjugates (ADCs), immunoassays, and other protein-protein or protein-small molecule conjugates.[1][2][3][4][5] Its popularity stems from its heterobifunctional nature, possessing both an amine-reactive N-hydroxysuccinimide (NHS) ester and a sulfhydryl-reactive maleimide group.[1][2][3][4] This allows for specific, covalent linkage of two different biomolecules in a controlled, two-step process.[1][2]

Chemical Properties and Performance Characteristics

The key features of Sulfo-SMCC are summarized in the table below, providing a quantitative overview of its properties.

FeatureDescriptionValue/RangeCitations
Alternative Name(s) Sulfosuccinimidyl-4-[N-maleimidomethyl]cyclohexane-1-carboxylate-[6]
CAS Number 92921-24-9-[6][7][8]
Molecular Formula C16H17N2O9SNa-[6][7]
Molecular Weight 436.37 g/mol -[2][6][8]
Spacer Arm Length 8.3 ÅNon-cleavable[2][6][8]
Solubility Water solubleUp to ~5-10 mM in water, solubility decreases with increasing salt concentration.[1][2][1][2]
Amine Reaction pH NHS ester reacts with primary amines (e.g., lysine residues)7.0 - 9.0[1][2][4]
Sulfhydryl Reaction pH Maleimide reacts with sulfhydryl groups (e.g., cysteine residues)6.5 - 7.5[1][2][4]
Stability The maleimide group is stabilized by the cyclohexane ring, reducing hydrolysis compared to other maleimide crosslinkers.[1][2][4] Maleimide-activated proteins can be lyophilized and stored.[1][2][4]Maleimide groups are stable for 64 hours in 0.1 M sodium phosphate buffer, pH 7 at 4°C.[1][2][4]

Reaction Mechanism and Experimental Workflow

The use of Sulfo-SMCC in bioconjugation typically follows a two-step procedure, which minimizes the formation of unwanted polymers. First, the NHS ester of Sulfo-SMCC is reacted with the amine-containing molecule (e.g., a protein or antibody). Following this activation step, the excess crosslinker is removed, and the maleimide-activated molecule is then reacted with the sulfhydryl-containing molecule (e.g., a therapeutic payload or another protein).

Visualizing the Process

The following diagrams illustrate the chemical structure of Sulfo-SMCC, its reaction mechanism, and a typical experimental workflow for bioconjugation.

Figure 1: Chemical Structure of Sulfo-SMCC.

Reaction_Mechanism cluster_step1 Step 1: Amine Reaction (Activation) cluster_step2 Step 2: Sulfhydryl Reaction (Conjugation) Protein1_NH2 Protein 1 (with primary amine, -NH2) Activated_Protein1 Maleimide-Activated Protein 1 Protein1_NH2->Activated_Protein1 + Sulfo-SMCC pH 7.0-9.0 Sulfo_SMCC Sulfo-SMCC Conjugate Stable Protein 1 - Protein 2 Conjugate (Thioether Bond) Activated_Protein1->Conjugate + Protein 2-SH pH 6.5-7.5 Protein2_SH Protein 2 (with sulfhydryl, -SH)

Figure 2: Two-step reaction mechanism of Sulfo-SMCC.

Experimental_Workflow A Prepare Amine-Containing Protein (e.g., Antibody in amine-free buffer) C React Protein with Sulfo-SMCC (e.g., 30-60 min at room temperature) A->C B Prepare Sulfo-SMCC Solution (Dissolve immediately before use) B->C D Remove Excess Crosslinker (e.g., Desalting column or dialysis) C->D F React Activated Protein with Sulfhydryl-Containing Molecule (e.g., 1-2 hours at room temperature) D->F E Prepare Sulfhydryl-Containing Molecule (e.g., Reduce disulfide bonds if necessary) E->F G Purify the Conjugate (e.g., Size-exclusion chromatography) F->G

Figure 3: General experimental workflow for bioconjugation using Sulfo-SMCC.

Detailed Experimental Protocol

The following is a generalized protocol for the two-step crosslinking of proteins using Sulfo-SMCC. It is crucial to note that optimal conditions, such as the molar excess of the crosslinker and reaction times, should be empirically determined for each specific application.[1][2][6]

Materials
  • Amine-containing protein (Protein-NH2)

  • Sulfhydryl-containing protein (Protein-SH)

  • Sulfo-SMCC

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5 (e.g., 100 mM sodium phosphate, 150 mM sodium chloride) or other amine- and sulfhydryl-free buffers.[1]

  • Desalting columns

  • Reaction tubes

Procedure

Step 1: Activation of Amine-Containing Protein

  • Prepare Protein-NH2: Dissolve the amine-containing protein in the Conjugation Buffer at a known concentration. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the reaction.[1][6]

  • Prepare Sulfo-SMCC: Immediately before use, prepare a stock solution of Sulfo-SMCC in an appropriate solvent (e.g., water or DMSO).[1] Sulfo-SMCC is moisture-sensitive and will hydrolyze in aqueous solutions.[1][6] Do not store the reagent in solution.[1]

  • Reaction: Add a 10- to 50-fold molar excess of the Sulfo-SMCC solution to the Protein-NH2 solution.[2][4][6] The optimal molar excess depends on the protein concentration and should be optimized.[1]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[1][2]

  • Removal of Excess Crosslinker: Remove non-reacted Sulfo-SMCC using a desalting column or dialysis, equilibrating with the Conjugation Buffer.[1][2] This step is critical to prevent the maleimide groups from being quenched by any sulfhydryl-containing molecules in the subsequent step.

Step 2: Conjugation to Sulfhydryl-Containing Protein

  • Prepare Protein-SH: Ensure the sulfhydryl-containing protein is in a reduced state and dissolved in the Conjugation Buffer. If necessary, reduce disulfide bonds using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.[3]

  • Conjugation Reaction: Immediately add the maleimide-activated Protein-NH2 from Step 1 to the Protein-SH solution.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature at pH 6.5-7.5.[3]

  • Quenching (Optional): To stop the reaction, a sulfhydryl-containing compound like cysteine or 2-mercaptoethanol can be added to quench any unreacted maleimide groups.

  • Purification: Purify the final conjugate from unreacted molecules and by-products using methods such as size-exclusion chromatography.[3]

  • Analysis: Analyze the conjugate to determine the conjugation efficiency and drug-to-antibody ratio (DAR) if applicable, using techniques like SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.[3]

Conclusion

Sulfo-SMCC is a robust and versatile heterobifunctional crosslinker that enables the efficient and specific conjugation of biomolecules. Its water solubility and the stability of its maleimide group make it a preferred choice for a wide range of applications in research and drug development. While a direct comparison with "DosatiLink-2" could not be conducted due to a lack of available information, this guide provides the necessary data and protocols for researchers to effectively utilize Sulfo-SMCC and to establish a baseline for evaluating novel crosslinking technologies.

References

Comparative

Performance of EGFR Inhibitors in Non-Small Cell Lung Cancer (NSCLC) Cell Lines: A Comparative Guide

This guide provides an objective comparison of the in vitro performance of first-generation EGFR inhibitors, Gefitinib and Erlotinib, across a panel of well-characterized non-small cell lung cancer (NSCLC) cell lines. Th...

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the in vitro performance of first-generation EGFR inhibitors, Gefitinib and Erlotinib, across a panel of well-characterized non-small cell lung cancer (NSCLC) cell lines. The data presented here, derived from publicly available sources, highlights the critical role of EGFR mutation status in determining drug sensitivity. This document is intended for researchers, scientists, and drug development professionals working in oncology and personalized medicine.

Comparative Efficacy of Gefitinib and Erlotinib

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency. The table below summarizes the IC50 values for Gefitinib and Erlotinib in four NSCLC cell lines with different EGFR mutation statuses.

Cell LineEGFR Mutation StatusGefitinib IC50 (nM)Erlotinib IC50 (nM)Predicted Sensitivity
PC-9 Exon 19 Deletion (Sensitizing)~10~7Sensitive
H3255 L858R (Sensitizing)~5~12Sensitive
H1975 L858R + T790M (Resistance)>10,000~4,300Resistant
A549 Wild-Type>10,000>10,000Resistant

Note: IC50 values are approximate and can vary between experiments and laboratories. The data presented is a representative summary from multiple sources for comparative purposes.[1][2][3][4][5][6][7][8][9]

The data clearly demonstrates that cell lines with sensitizing EGFR mutations (PC-9 and H3255) are highly sensitive to both Gefitinib and Erlotinib.[1][5] In contrast, the H1975 cell line, which harbors the T790M resistance mutation in addition to the L858R sensitizing mutation, exhibits significant resistance to these first-generation inhibitors.[1][5] The A549 cell line, which has a wild-type EGFR, is also resistant.[3]

Signaling Pathway and Mechanism of Action

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands (e.g., EGF), triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[10] These pathways are crucial for cell proliferation, survival, and differentiation.[10][11] In some NSCLC tumors, activating mutations in the EGFR gene lead to constitutive activation of the receptor, promoting uncontrolled cell growth.[12]

Gefitinib and Erlotinib are small-molecule tyrosine kinase inhibitors (TKIs) that competitively bind to the ATP-binding site of the EGFR kinase domain, blocking its activity and inhibiting downstream signaling.[10][11] This leads to cell cycle arrest and apoptosis in EGFR-dependent cancer cells. The T790M mutation, however, alters the conformation of the ATP-binding pocket, reducing the affinity of these drugs for the receptor and thus conferring resistance.[1]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK Pathway EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates GRB2/SOS GRB2/SOS EGFR->GRB2/SOS Activates AKT AKT PI3K->AKT Promotes Cell_Survival Cell_Survival AKT->Cell_Survival Promotes RAS RAS GRB2/SOS->RAS Promotes RAF RAF RAS->RAF Promotes MEK MEK RAF->MEK Promotes ERK ERK MEK->ERK Promotes Cell_Proliferation Cell_Proliferation ERK->Cell_Proliferation Promotes Gefitinib/Erlotinib Gefitinib / Erlotinib Gefitinib/Erlotinib->EGFR Inhibits T790M_Mutation T790M Mutation (Resistance) T790M_Mutation->Gefitinib/Erlotinib Prevents Binding

Caption: EGFR signaling pathway and inhibitor action. (Within 100 characters)

Experimental Protocols

The following is a detailed methodology for a cell viability assay to determine the IC50 values of EGFR inhibitors in NSCLC cell lines.

Objective: To quantify the dose-dependent effect of Gefitinib and Erlotinib on the viability of NSCLC cell lines.

Materials:

  • NSCLC cell lines (e.g., PC-9, H3255, H1975, A549)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Gefitinib and Erlotinib (powder or stock solution)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well clear-bottom black plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Multichannel pipette

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Culture: Maintain NSCLC cell lines in a 37°C incubator with 5% CO2 in their recommended complete growth medium.

  • Drug Preparation: Prepare a 10 mM stock solution of Gefitinib and Erlotinib in DMSO. Create a series of 2-fold serial dilutions in complete growth medium to achieve the desired final concentrations (e.g., from 10,000 nM down to 0.1 nM). Include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration).

  • Cell Seeding:

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Drug Treatment:

    • After 24 hours, carefully remove the medium.

    • Add 100 µL of the prepared drug dilutions (and vehicle control) to the respective wells in triplicate.

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Cell Viability Measurement (CellTiter-Glo® Assay):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of the CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the average luminescence for each triplicate.

    • Normalize the data to the vehicle control (100% viability).

    • Plot the normalized viability against the logarithm of the drug concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Culture NSCLC Cell Lines Cell_Seeding 3. Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Drug_Dilution 2. Prepare Drug Serial Dilutions Drug_Treatment 4. Add Drug Dilutions to Cells Drug_Dilution->Drug_Treatment Cell_Seeding->Drug_Treatment Incubation 5. Incubate for 72 hours Drug_Treatment->Incubation Viability_Assay 6. Perform CellTiter-Glo Assay Incubation->Viability_Assay Luminescence_Reading 7. Read Luminescence Viability_Assay->Luminescence_Reading Data_Normalization 8. Normalize Data to Control Luminescence_Reading->Data_Normalization IC50_Calculation 9. Calculate IC50 Values Data_Normalization->IC50_Calculation

Caption: Workflow for IC50 determination. (Within 100 characters)

References

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